molecular formula C16H22O B8361797 4-(trans-4-propylcyclohexyl)Benzaldehyde

4-(trans-4-propylcyclohexyl)Benzaldehyde

Cat. No.: B8361797
M. Wt: 230.34 g/mol
InChI Key: YFVRUGGMSVPAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trans-4-propylcyclohexyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a trans-4-propylcyclohexyl group attached to the para position of the benzaldehyde ring.

  • Molecular formula: Likely C₁₆H₂₂O, inferred from similar cyclohexyl-substituted compounds (e.g., 4-(trans-4-butylcyclohexyl)benzoic acid in has C₁₅H₂₂O₂) .

Properties

IUPAC Name

4-(4-propylcyclohexyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h6-7,10-13,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVRUGGMSVPAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 4-(trans-4-propylcyclohexyl)benzaldehyde with key analogs:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Source
This compound C₁₆H₂₂O (inferred) trans-4-propylcyclohexyl ~218.3 (estimated) Likely high thermal stability Inferred
4-Cyclohexylbenzaldehyde C₁₃H₁₆O Cyclohexyl 188.26 Intermediate in organic synthesis
4-(Hexyloxy)benzaldehyde C₁₃H₁₈O₂ Hexyloxy 206.28 Boiling point: 422–424 K (0.0007 bar)
4-Methylbenzaldehyde C₈H₈O Methyl 120.15 Fragrance and flavoring agent
4-Hydroxybenzaldehyde C₇H₆O₂ Hydroxy 122.12 Antioxidant, pharmaceutical uses
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O Trifluoromethyl 174.12 Metabolic stability in agrochemicals

Key Research Findings

  • Steric and Electronic Effects :

    • The trans-4-propylcyclohexyl group introduces significant steric hindrance compared to simpler substituents like methyl or hydroxy groups. This reduces reactivity in nucleophilic aromatic substitution but enhances stability in high-temperature applications (e.g., liquid crystals) .
    • In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the aldehyde position, making such derivatives more reactive in condensation reactions .
  • Solubility and Phase Behavior :

    • Cyclohexyl-substituted benzaldehydes (e.g., 4-cyclohexylbenzaldehyde) exhibit lower polarity and reduced water solubility compared to hydroxy- or methoxy-substituted analogs .
    • Alkoxy derivatives like 4-(hexyloxy)benzaldehyde () show higher boiling points (422–424 K) due to increased van der Waals interactions from the hexyl chain .
  • Applications :

    • Pharmaceuticals : Hydroxybenzaldehydes () are used in drug synthesis (e.g., antihypertensive agents), while trifluoromethyl derivatives are valued for metabolic stability .
    • Materials Science : Trans-4-propylcyclohexyl-substituted compounds (e.g., benzonitrile in ) are critical in liquid crystal displays (LCDs) due to their mesogenic properties .

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